molecular formula C23H23F3N4O2 B11221254 N-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11221254
M. Wt: 444.4 g/mol
InChI Key: LICYRNCXPDLYAF-UHFFFAOYSA-N
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Description

“N-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide” is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of substituents: The dimethylphenyl, methoxyphenyl, and trifluoromethyl groups are introduced through various substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with signaling pathways: Affecting cellular processes.

    Altering gene expression: Influencing protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: A class of compounds with similar core structures.

    Trifluoromethylated compounds: Known for their unique chemical properties.

    Carboxamides: Common functional groups in medicinal chemistry.

Uniqueness

“N-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide” is unique due to its specific combination of substituents, which might confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H23F3N4O2

Molecular Weight

444.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H23F3N4O2/c1-13-4-5-14(2)17(10-13)28-22(31)19-12-21-27-18(15-6-8-16(32-3)9-7-15)11-20(23(24,25)26)30(21)29-19/h4-10,12,18,20,27H,11H2,1-3H3,(H,28,31)

InChI Key

LICYRNCXPDLYAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)OC)C(F)(F)F

Origin of Product

United States

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